
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione is a complex organic compound with the molecular formula C14H27N3O4 It is characterized by its unique structure, which includes both oxygen and nitrogen atoms within a cyclic framework
Preparation Methods
The synthesis of 1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione involves multiple steps and specific reaction conditions. The synthetic routes typically include the formation of the cyclic structure through a series of condensation reactions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione can be compared with other similar compounds, such as:
1,4,7-Triazacyclononane: This compound has a similar cyclic structure but lacks the oxygen atoms present in this compound.
1,4,7,10-Tetraazacyclododecane: This compound has a larger ring size and more nitrogen atoms compared to this compound.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the cyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
832103-72-7 |
|---|---|
Molecular Formula |
C14H27N3O4 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
1,15-dioxa-5,8,11-triazacyclononadecane-6,10-dione |
InChI |
InChI=1S/C14H27N3O4/c18-13-11-15-12-14(19)17-6-4-10-21-8-2-1-7-20-9-3-5-16-13/h15H,1-12H2,(H,16,18)(H,17,19) |
InChI Key |
NTEDGLLKQFWPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOCCCNC(=O)CNCC(=O)NCCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


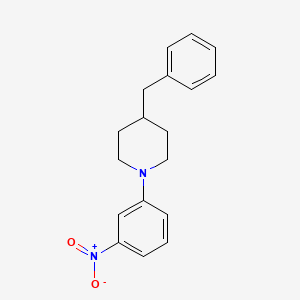
![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
silane](/img/structure/B14196595.png)
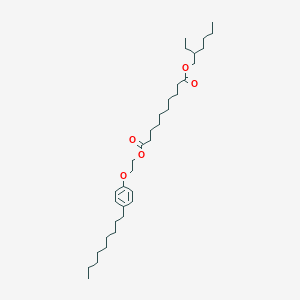
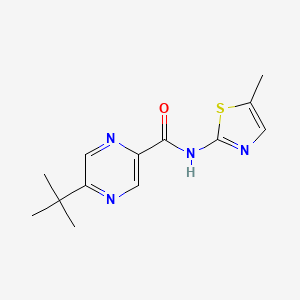
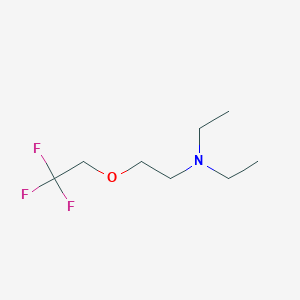
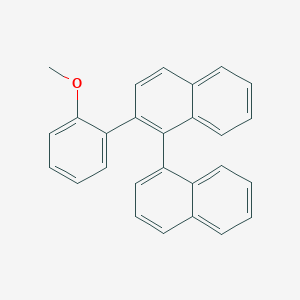
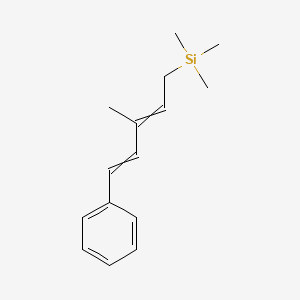
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
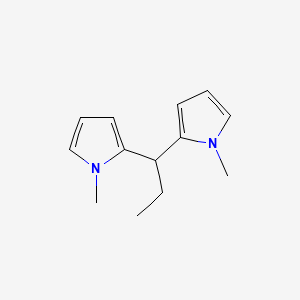
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
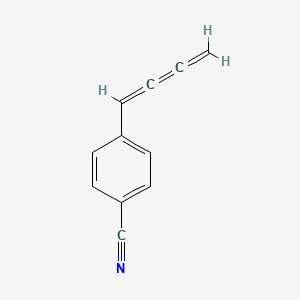
stannane](/img/structure/B14196662.png)
